2-anilino-2-oxoethyl 4-hydroxybenzoate
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Description
2-anilino-2-oxoethyl 4-hydroxybenzoate, also known as AHOB, is a chemical compound that has been extensively studied for its potential applications in scientific research. AHOB is a derivative of 4-hydroxybenzoic acid and has been shown to have a range of biochemical and physiological effects.
Mechanism of Action
Target of Action
The primary target of 2-anilino-2-oxoethyl 4-hydroxybenzoate, also known as AOH1996, is a post-translationally modified isoform of Proliferating Cell Nuclear Antigen (PCNA), termed caPCNA . PCNA is crucial in the body for DNA repair, but targeting it is difficult because of its role in healthy cells .
Mode of Action
AOH1996 interacts with its target, caPCNA, by inhibiting its function . This selective targeting of caPCNA allows for the potential to kill cancer cells without affecting healthy tissues .
Biochemical Pathways
It is known that pcna plays a crucial role in dna replication and repair within tumors . By inhibiting caPCNA, AOH1996 interferes with these processes, leading to cell cycle arrest and apoptotic cell death in a variety of cancer cell lines .
Pharmacokinetics
In vitro testing demonstrated that aoh1996 inhibited the growth of a wide variety of cancer cell lines . In mouse and dog animal models, there were no observed side effects or toxicity even at six times the effective dose .
Result of Action
The result of AOH1996’s action is the inhibition of growth and induction of cell cycle arrest and apoptotic cell death in a wide variety of cancer cell lines . It has no effect on several normal, nonmalignant cell types .
properties
IUPAC Name |
(2-anilino-2-oxoethyl) 4-hydroxybenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO4/c17-13-8-6-11(7-9-13)15(19)20-10-14(18)16-12-4-2-1-3-5-12/h1-9,17H,10H2,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXDKOTCCQNAJEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)COC(=O)C2=CC=C(C=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>40.7 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49647595 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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